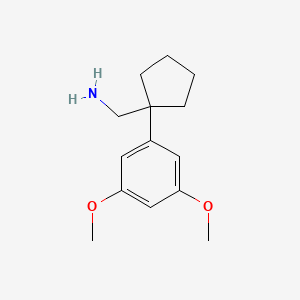

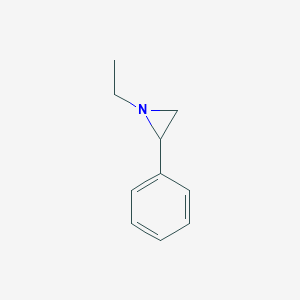

![molecular formula C6H6N4 B11727571 Pyrrolo[2,1-f][1,2,4]triazin-5-amine](/img/structure/B11727571.png)

Pyrrolo[2,1-f][1,2,4]triazin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

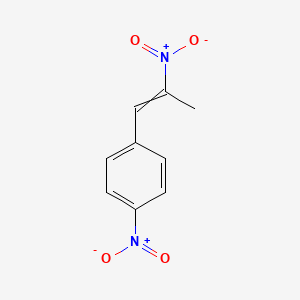

La 5-Amino-pyrrolo[2,1-f][1,2,4]triazine est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la découverte de médicaments. Ce composé est caractérisé par sa structure cyclique fusionnée, qui comprend un cycle pyrrole et un cycle triazine. La disposition unique des atomes d'azote dans les cycles contribue à sa réactivité chimique diverse et à son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-Amino-pyrrolo[2,1-f][1,2,4]triazine peut être réalisée par diverses méthodes. Une approche courante implique la cyclisation de dérivés du pyrrole avec des dérivés de l'hydrazine en conditions acides ou basiques. Une autre méthode comprend la formation d'intermédiaires de dicyanométhylide de triazinium, qui subissent ensuite une cyclisation pour former le composé souhaité .

Méthodes de production industrielle

La production industrielle de la 5-Amino-pyrrolo[2,1-f][1,2,4]triazine implique généralement des procédés de synthèse en plusieurs étapes qui sont optimisés pour un rendement élevé et une pureté élevée. Ces procédés utilisent souvent des catalyseurs de métaux de transition pour faciliter les réactions de cyclisation et garantir une production efficace .

Analyse Des Réactions Chimiques

Types de réactions

La 5-Amino-pyrrolo[2,1-f][1,2,4]triazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le cycle triazine en dérivés plus saturés.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux atomes d'azote du cycle triazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés de la triazine réduite et diverses 5-amino-pyrrolo[2,1-f][1,2,4]triazines substituées .

Applications de la recherche scientifique

La 5-Amino-pyrrolo[2,1-f][1,2,4]triazine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques.

Mécanisme d'action

Le mécanisme d'action de la 5-Amino-pyrrolo[2,1-f][1,2,4]triazine implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases protéiques. En se liant aux sites actifs de ces enzymes, le composé peut inhiber leur activité, conduisant à la perturbation des voies de signalisation qui sont essentielles à la prolifération cellulaire et à la survie. Ce mécanisme est particulièrement pertinent dans le contexte de la thérapie anticancéreuse, où les inhibiteurs de kinases sont utilisés pour cibler les voies de signalisation dysrégulées dans les cellules cancéreuses .

Applications De Recherche Scientifique

Pyrrolo[2,1-f][1,2,4]triazin-5-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Mécanisme D'action

The mechanism of action of pyrrolo[2,1-f][1,2,4]triazin-5-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in cancer cells .

Comparaison Avec Des Composés Similaires

La 5-Amino-pyrrolo[2,1-f][1,2,4]triazine peut être comparée à d'autres composés similaires, tels que :

Pyrrolo[2,1-f][1,2,4]triazine : Partage une structure cyclique fusionnée similaire mais diffère par la position et le type de substituants.

Pyrrolo[1,2-f][1,2,4]triazine : Un autre hétérocycle fusionné avec une disposition différente des atomes d'azote.

4-Amino-pyrrolo[2,1-f][1,2,4]triazine : Un composé étroitement lié avec un groupe amine à une position différente

La singularité de la 5-Amino-pyrrolo[2,1-f][1,2,4]triazine réside dans son motif de substitution spécifique et l'activité biologique qui en résulte, ce qui en fait un échafaudage précieux pour la découverte et le développement de médicaments .

Propriétés

IUPAC Name |

pyrrolo[2,1-f][1,2,4]triazin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-2-10-6(5)3-8-4-9-10/h1-4H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJVFNNYBILSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1N)C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

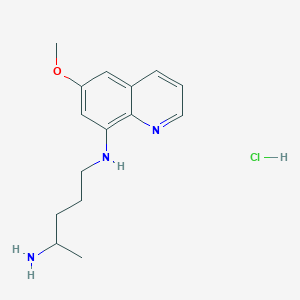

![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)

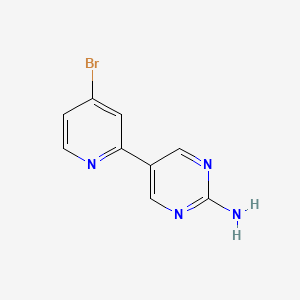

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)

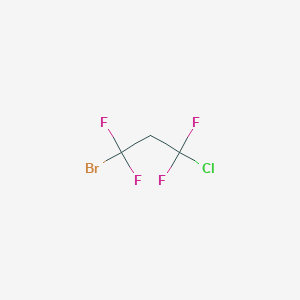

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)

![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)